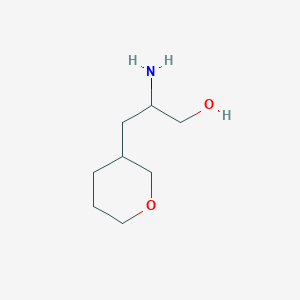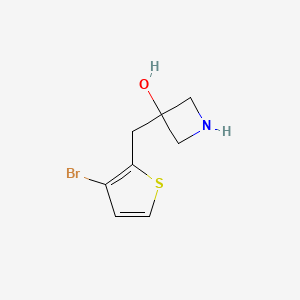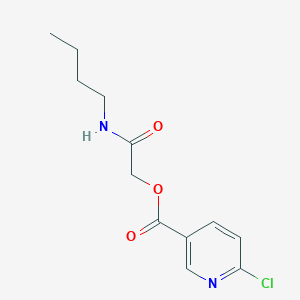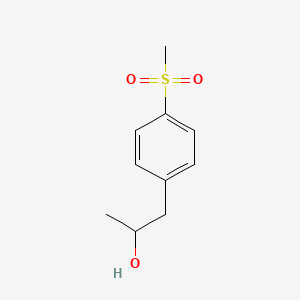
Tert-butyl (R)-(2-hydroxypropyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a methyl group attached to a carbamate moiety. It is often used in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxypropylamine and methyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is typically catalyzed by a base such as triethylamine or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control of reaction conditions, leading to more efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is a carbonyl derivative of the original compound.
Reduction: The major product is an amine derivative.
Substitution: The major products are various alkyl or aryl derivatives depending on the substituent used.
Applications De Recherche Scientifique
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate group. The hydroxypropyl group can participate in hydrogen bonding, stabilizing the compound in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- Benzyl carbamate
- Ethyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl ®-(2-hydroxypropyl)(methyl)carbamate is unique due to its combination of a tert-butyl group, a hydroxypropyl group, and a methyl group. This combination provides a balance of steric hindrance, stability, and reactivity that is not found in other carbamates. The presence of the hydroxypropyl group also allows for additional hydrogen bonding interactions, making it useful in a wider range of applications .
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1 |
Clé InChI |
ROQKPIPQWREQCV-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CN(C)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC(CN(C)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


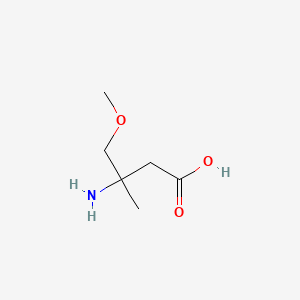
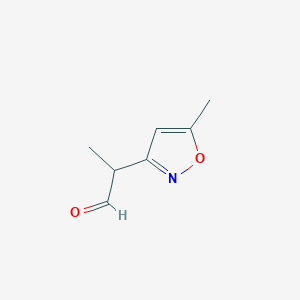
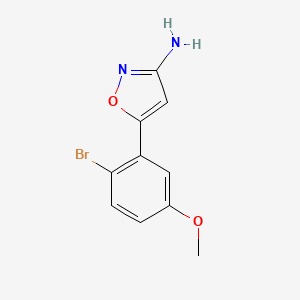
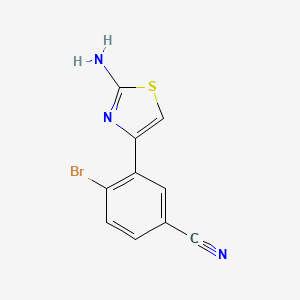
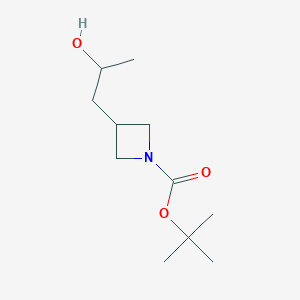

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
